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Compound of Interest

Compound Name:
5-(furan-3-yl)oxazole-4-carboxylic

acid

CAS No.: 88352-89-0

Cat. No.: B3360088

Get Quote

Executive Summary
The Furan-Oxazole Carboxylic Acid scaffold represents a privileged class of hybrid

heterocycles in medicinal chemistry. Characterized by the fusion or linkage of a furan ring

(providing lipophilicity and aromaticity) with an oxazole ring (offering hydrogen-bonding

capability and rigidity), this scaffold serves as a robust platform for designing inhibitors against

metabolic and viral targets.

The primary utility of this scaffold lies in its ability to mimic the phosphotyrosine (pTyr) residue,

making it a potent template for Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors (Type 2

Diabetes). Additionally, the scaffold acts as a rigid spacer in allosteric inhibitors of HCV NS5B

Polymerase. This guide details the synthetic pathways, structural logic, and biological validation

protocols necessary to exploit this chemical space.

Structural Architecture & Pharmacophore
The efficacy of furan-oxazole carboxylic acids is governed by a tripartite pharmacophore

model. Understanding the distinct role of each sector is critical for rational drug design.
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The Tripartite Model
Sector Component Function Key Interactions

A Acidic Headgroup Warhead / Anchor

Ionic interaction with

active site Arginine

(e.g., Arg221 in

PTP1B) or metal ion

bridging (Mg²⁺ in

NS5B).

B Heterocyclic Core Linker / Scaffold

Rigidifies the molecule

to reduce entropic

penalty upon binding;

provides π-stacking

interactions.

C Hydrophobic Tail Selectivity Filter

Occupies secondary

pockets (e.g., "Site B"

in PTP1B) to enhance

selectivity over

homologous enzymes

(e.g., TCPTP).

Core Connectivity
The connectivity between the furan and oxazole rings significantly alters the electronic

distribution and 3D geometry.

2,5-Linkage: The most common linear arrangement. It maximizes conjugation but can suffer

from poor solubility.

Fused Systems (Furo[2,3-d]oxazole): Rare but highly rigid; often used to lock conformations.

Synthetic Methodology
Constructing the furan-oxazole core requires navigating the instability of furan derivatives (acid

sensitivity) and the regioselectivity of oxazole formation. Two robust protocols are detailed

below.
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Protocol A: Van Leusen Oxazole Synthesis
This is the preferred method for constructing the oxazole ring directly from a furan precursor

(Furfural). It avoids harsh dehydrating conditions that might polymerize the furan.

Target: 5-(Furan-2-yl)oxazole-4-carboxylic acid derivatives.

Reagents:

Substrate: Furfural (Furan-2-carboxaldehyde).

Reagent: Tosylmethyl isocyanide (TosMIC).[1]

Base: Potassium Carbonate (K₂CO₃) or DBU.

Solvent: Methanol or DME.

Step-by-Step Protocol:

Preparation: Dissolve Furfural (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous Methanol

(0.5 M concentration).

Cyclization: Add K₂CO₃ (2.5 equiv) in one portion.

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1)

for the disappearance of the aldehyde.

Workup: Evaporate methanol under reduced pressure. Resuspend residue in EtOAc and

wash with water (x2) and brine.

Purification: Flash chromatography on silica gel. The oxazole product usually elutes with 20-

40% EtOAc in Hexane.

Protocol B: Suzuki-Miyaura Modular Coupling
Used when building complex libraries where the furan and oxazole fragments are pre-

functionalized.
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Critical Note: Furan-2-boronic acids are prone to protodeboronation (decomposition).[2] Use

the MIDA boronate or Pinacol ester and mild bases.[2]

Step-by-Step Protocol:

Coupling Partners: Mix 2-Bromo-oxazole-4-carboxylate (1.0 equiv) and Furan-2-boronic acid

pinacol ester (1.2 equiv) in Dioxane:Water (9:1).

Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

Base: Add Cs₂CO₃ (3.0 equiv). Avoid hydroxide bases to minimize deboronation.

Reaction: Degas with Argon for 10 mins. Heat at 80°C for 12 hours in a sealed vial.

Isolation: Filter through Celite, extract with DCM, and purify via HPLC if necessary.

Visualization: Synthetic & SAR Logic
Synthesis and SAR Pathway Diagram
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Caption: Synthetic flow from Furfural to the Core Scaffold via Van Leusen chemistry, diverging

into specific therapeutic targets based on SAR modifications.

Structure-Activity Relationship (SAR) Deep Dive
The Acidic Headgroup (The Warhead)
The carboxylic acid is non-negotiable for primary activity but can be modified to improve

permeability (prodrugs).

Free Acid (COOH): Essential for ionic bonding with Arg221 (PTP1B) or metal coordination

(HCV). High potency, low permeability.

Bioisosteres: Replacing COOH with tetrazole or thiazolidinedione often maintains potency

while improving metabolic stability, though it may reduce oral bioavailability due to increased

polarity.

Ester Prodrugs: Methyl/Ethyl esters are inactive in vitro but essential for cellular assays

(cleaved by intracellular esterases).

The Heterocyclic Linker
Furan Role: Acts as a "flat" hydrophobic spacer. Substitution at the C3/C4 positions of the

furan ring (e.g., with Bromine or Methyl) twists the dihedral angle between the furan and

oxazole, potentially improving fit in curved active sites.

Oxazole Role: The nitrogen atom can accept hydrogen bonds. In HCV NS5B inhibitors, the

oxazole often interacts with the "Thumb" domain residues.

Quantitative SAR Data (Representative)
The following table summarizes general trends observed in PTP1B inhibition assays for this

scaffold.
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Compound
ID

R1 (Furan
C5)

R2 (Oxazole
C4)

Linker Type
IC50
(PTP1B)

Selectivity
(vs TCPTP)

FO-01 H COOH Direct 25 µM 1x (None)

FO-02 Phenyl COOH Direct 4.2 µM 5x

FO-03 3,4-Cl-Phenyl COOH Direct 0.8 µM 12x

FO-04 3,4-Cl-Phenyl
COOEt

(Ester)
Direct >100 µM N/A

FO-05 Benzyl COOH Methylene 15 µM 2x

Interpretation: Bulky, lipophilic groups at the Furan C5 position (FO-03) drastically improve

potency by accessing the hydrophobic "Site B" pocket of the enzyme.

Biological Evaluation Protocols
PTP1B Enzymatic Assay
Purpose: To determine the IC50 of the synthesized acids against recombinant human PTP1B.

Reagents:

Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

Substrate: p-Nitrophenyl phosphate (pNPP) at 2 mM.

Enzyme: Recombinant human PTP1B (0.5 µg/mL).

Protocol:

Incubation: Mix 10 µL of inhibitor (in DMSO) with 80 µL of enzyme solution in a 96-well plate.

Incubate at 37°C for 10 minutes.

Initiation: Add 10 µL of pNPP substrate.

Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) continuously for

20 minutes.
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Analysis: Calculate % inhibition relative to DMSO control. Fit data to a sigmoidal dose-

response curve to determine IC50.

HCV NS5B Polymerase Assay
Purpose: To evaluate inhibition of viral RNA replication.

Protocol:

Setup: Use a fluorescent intercalating dye (Picogreen) assay.

Mix: 20 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT, RNA template (poly rC), and GTP.

Reaction: Add NS5B enzyme and inhibitor. Incubate 2 hours at 30°C.

Detection: Add Picogreen; measure fluorescence (Ex 480 nm / Em 520 nm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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